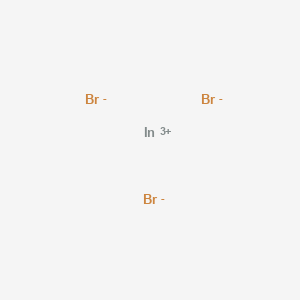

Indium bromide

説明

Indium bromide is a chemical compound of indium and bromine . It exists in two forms: Indium(I) bromide and Indium(III) bromide .

Synthesis Analysis

Indium(III) bromide is formed by the reaction of indium and bromine . It has been used in organic synthesis . Indium(I) bromide is generally made from the elements, heating indium metal with InBr3 .Molecular Structure Analysis

Indium(III) bromide has the same crystal structure as aluminium trichloride, with 6 coordinate indium atoms . When molten it is dimeric, In2Br6, and it is predominantly dimeric in the gas phase . Indium(I) bromide is a red crystalline compound that is isostructural with β-TlI and has a distorted rock salt structure .Chemical Reactions Analysis

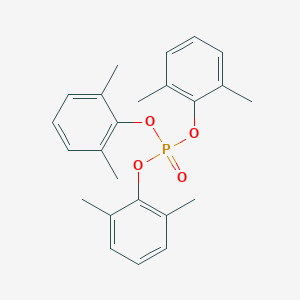

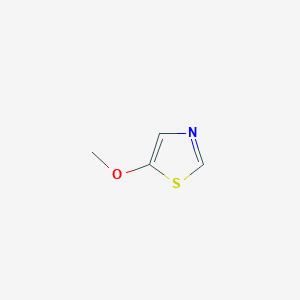

Indium(III) bromide forms complexes with ligands, L, InBr3L, InBr3L2, InBr3L3 . Reaction with indium metal forms lower valent indium bromides, InBr2, In4Br7, In2Br3, In5Br7, In7Br9, indium(I) bromide . Indium(I) bromide has been found to promote the coupling of α, α-dichloroketones to 1-aryl-butane-1,4-diones .Physical And Chemical Properties Analysis

Indium(III) bromide is a hygroscopic yellow-white monoclinic crystal with a density of 4.74 g/cm3 . It has a melting point of 420 °C and is soluble in water . Indium(I) bromide is a red crystalline compound .科学的研究の応用

Medical and Biological Applications

Indium (III) complexes, which include Indium Bromide, have a wide range of biological and medical applications . The properties of these complexes depend on the primary ligand used for their synthesis . They have been found to be effective in various areas such as:

- Antibacterial, Antifungal, and Antiviral Applications : Indium (III) complexes have shown potential in combating bacterial, fungal, and viral infections .

- Anticancer Applications : These complexes have also been used in cancer treatment .

- Bioimaging and Radiopharmaceutical Applications : Indium (III) complexes are used in bioimaging and as radiopharmaceuticals .

- Photodynamic Chemotherapy : They have been used in photodynamic chemotherapy .

- Antioxidants : Indium (III) complexes have shown antioxidant properties .

- Optical Limiting Applications : These complexes have been used in optical limiting applications .

Post-Deposition Recrystallization Processing

Indium Bromide has been used in post-deposition recrystallization processing of Cu (In,Ga)Se2 thin films . The effect of post-deposition treatments at 400 °C and 500 °C by indium bromide vapor were studied and compared to the effect of a simple annealing under selenium .

Sulfur Lamp

Indium (I) Bromide has been used in the sulfur lamp .

Organic Chemistry

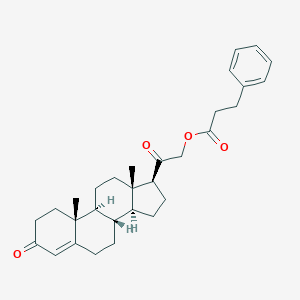

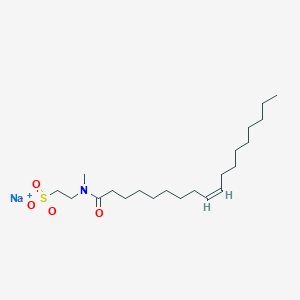

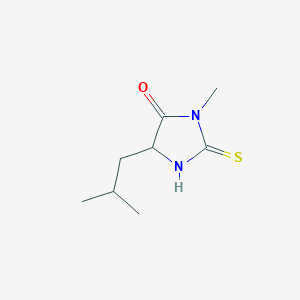

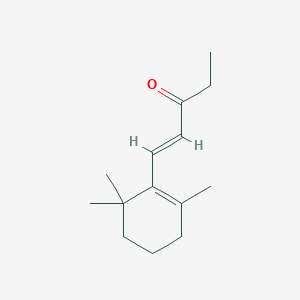

In organic chemistry, Indium (I) Bromide has been found to promote the coupling of α, α-dichloroketones to 1-aryl-butane-1,4-diones .

Catalyst in Chemical Reactions

Indium Bromide (InBr3) is widely employed in many chemical reactions due to its versatility and efficiency as a catalyst .

Safety And Hazards

将来の方向性

Indium(III) complexes have displayed a good performance in all these biological and medical applications. The future perspectives on the applications of indium(III) complexes are therefore suggested .

Relevant Papers

- “Overview of Medical and Biological Applications of Indium(III) Complexes” discusses the wide range of biological and medical applications of Indium(III) complexes .

- “Indium Bromide with Double Octahedral Configuration High-Efficiency Intrinsic Yellow-Orange Emission in Hybrid Supporting Information” discusses the high-efficiency intrinsic yellow-orange emission in hybrid supporting information .

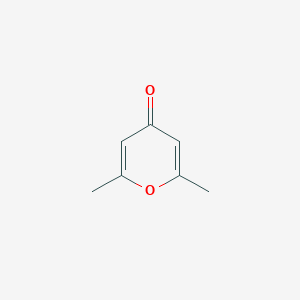

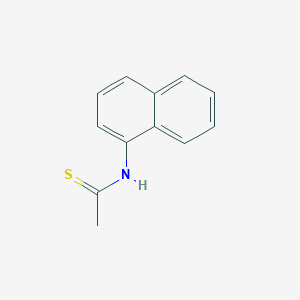

- “Indium(III) bromide | 49 Publications | 716 Citations | Top Authors …” discusses the preparation of dihydropyrimidinones and the rapid synthesis of 1,5-Benzodiazepines .

特性

IUPAC Name |

indium(3+);tribromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3BrH.In/h3*1H;/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKNHZOAONLKYQL-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Br-].[Br-].[Br-].[In+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br3In | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Indium bromide | |

CAS RN |

13465-09-3, 14280-53-6 | |

| Record name | Indium tribromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13465-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014280536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | INDIUM TRIBROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0099V88160 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is the molecular formula and weight of indium bromide?

A1: Indium bromide is represented by the molecular formula InBr3 and has a molecular weight of 354.53 g/mol.

Q2: What is the crystal structure of InBr3?

A2: Indium bromide typically exists in a layered orthorhombic structure at standard conditions. []

Q3: How does the crystal structure of InBr3 contribute to its optical anisotropy?

A3: The layered orthorhombic structure leads to significant anisotropy in the optical properties of InBr3, as demonstrated by polarized reflection spectra. This anisotropy arises from the specific arrangement of atoms and the associated selection rules governing electronic transitions. [, , ]

Q4: Are there other known crystal structures of indium bromide?

A4: Yes, besides the common orthorhombic form, indium bromide can also exist in other forms. For instance, KInBr3 exhibits a trigonal crystal structure. []

Q5: What spectroscopic techniques have been used to study InBr3?

A5: Several spectroscopic methods, including Raman spectroscopy, X-ray absorption fine structure (EXAFS) spectroscopy, and laser-induced fluorescence (LIF), have been employed to investigate the structural features and vibrational modes of InBr3, particularly in solutions. [, , , ]

Q6: Is indium bromide catalytically active?

A6: Yes, InBr3 demonstrates significant catalytic activity in various organic reactions. []

Q7: What are some notable applications of InBr3 as a catalyst in organic synthesis?

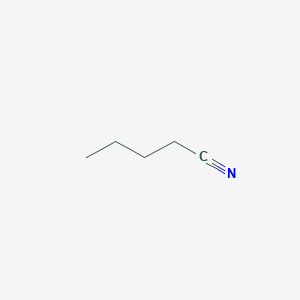

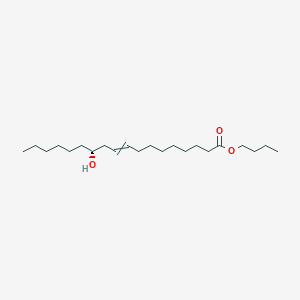

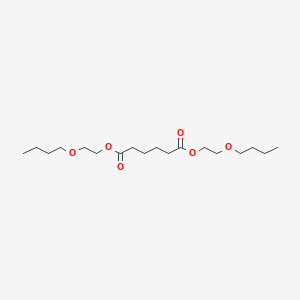

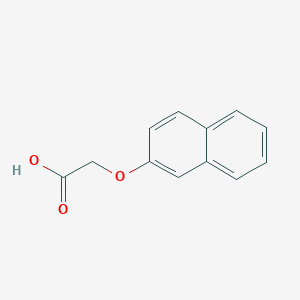

A7: Indium bromide has proven effective in catalyzing reactions such as Friedel–Crafts alkylations, reductive bromination of carboxylic acids, and the synthesis of β-glycosides. [, , , ]

Q8: Can you elaborate on the role of InBr3 in the synthesis of β-glycosides?

A8: InBr3 acts as a Lewis acid catalyst, activating the glycosyl donor and facilitating the formation of the glycosidic bond. This approach offers a simple and efficient route to O- and S-GlcNAcylated amino acids, valuable tools for studying O-GlcNAcylation. []

Q9: How does InBr3 compare to other catalysts in these reactions?

A9: InBr3 often exhibits higher activity and selectivity compared to traditional Lewis acid catalysts, enabling milder reaction conditions and improved yields. []

Q10: What makes InBr3 a versatile catalyst in organic synthesis?

A10: The Lewis acidity of InBr3, coupled with its ability to activate a wide range of functional groups, contributes to its versatility in catalyzing diverse organic transformations. []

Q11: How does temperature impact the etching rate of indium tin oxide (ITO) with HBr?

A11: The etching rate of ITO with HBr is strongly temperature-dependent. At lower temperatures, etching is limited by the removal of indium bromide, the etch product. Higher temperatures enable a reaction-rate-limited regime, leading to faster etching. []

Q12: What are the implications of these different etching regimes for ITO processing?

A12: Understanding the temperature dependence of ITO etching with HBr allows for greater control over etch rates and selectivity, crucial for applications in microelectronics and optoelectronics where precise patterning of ITO is required. []

Q13: Have there been any computational studies on indium bromide?

A13: Yes, ab initio calculations have been performed to understand the electronic structure and bonding properties of indium bromide compounds. [, ]

Q14: What insights have these calculations provided?

A14: These studies have elucidated the nature of bonding in InBr compounds, explaining their stability and properties, including magnetic susceptibility and optical behavior. For example, calculations on In2ThBr6 revealed the compound's weak paramagnetic susceptibility arises from a direct van Vleck type mechanism. []

Q15: Has indium bromide found applications in battery research?

A16: Yes, studies have investigated the lithium-ion transport properties of nanocrystalline Li[InxLiy]Br4, exploring its potential as a solid electrolyte material for all-solid-state lithium-ion batteries. []

Q16: Are there any analytical applications of indium bromide?

A17: Indium bromide has been employed in flame-photometric methods for the detection of bromine-containing compounds in biological samples like urine. []

Q17: What are the limitations of using indium bromide in certain applications?

A18: Despite its potential in lighting, the use of indium bromide in plasma light sources is limited by collisional quenching of its excited states at desired operating pressures. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。